molecular formula C27H24N4O2S B11934728 N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide

N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide

Cat. No.: B11934728
M. Wt: 468.6 g/mol
InChI Key: MUFSINOSQBMSLE-UHFFFAOYSA-N
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Description

N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), a family of receptor tyrosine kinases critically implicated in cell proliferation, survival, and migration. Dysregulation of FGFR signaling is a well-established driver of oncogenesis in various cancers, making this pathway a high-value therapeutic target . This compound exhibits strong inhibitory activity against FGFR1, FGFR2, and FGFR3, and has been demonstrated to effectively suppress downstream signaling pathways, including MAPK/ERK and PI3K/AKT, leading to cell cycle arrest and the induction of apoptosis in FGFR-deregulated cancer cell lines. Preclinical studies highlight its significant efficacy in inhibiting the growth of tumor xenografts, particularly in models dependent on FGFR signaling for survival and proliferation . Its primary research value lies in its utility as a chemical probe to dissect the complex biological roles of FGFRs in both physiological and pathological contexts. Researchers employ this inhibitor to investigate mechanisms of acquired resistance to FGFR-targeted therapies and to explore potential synergistic combinations with other anticancer agents. Recent investigations have explored its potential in specific cancer models, such as pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC), where it shows promise in suppressing tumor growth and metastasis . This makes it an indispensable tool for advancing our understanding of oncogenic signaling and for validating FGFR as a target for next-generation oncology drug discovery programs.

Properties

IUPAC Name

N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c32-22-11-12-30(15-22)14-21-17-34-27-29-25(16-31(21)27)23-7-3-4-8-24(23)28-26(33)20-10-9-18-5-1-2-6-19(18)13-20/h1-10,13,16-17,22,32H,11-12,14-15H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFSINOSQBMSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The imidazo[2,1-b]thiazole scaffold is constructed by reacting 5-(1 H-indol-3-yl)-1,3,4-thiadiazol-2-amines (7a–d ) with α-bromoacetyl derivatives (8 ) in anhydrous ethanol under reflux. Key steps include:

  • Intermediate Preparation : Indole-3-carbonitriles (5a,b ) are treated with chlorosulfonyl isocyanate (CSI) in acetonitrile at 0°C, followed by methylation with dimethyl carbonate in dimethylformamide (DMF) at 130°C to yield 6a,b .

  • Cyclization : Heating 5a,b or 6a,b with thiosemicarbazide in trifluoroacetic acid (TFA) at 60°C for 3.5 hours generates 5-(1 H-indol-3-yl)-1,3,4-thiadiazol-2-amines (7a–d ).

Optimization : Refluxing in ethanol for 6–8 hours achieves >90% cyclization efficiency, confirmed via HPLC.

Alternative Routes Using Benzoimidazole Derivatives

A complementary approach involves cyclizing 3-hydroxybenzoimidazo[2,1-b]thiazines with 4-fluoropyridines in DMF using sodium hydride (NaH) as a base. For example:

  • Reaction Conditions : Stirring at room temperature for 24 hours or heating at 80°C for 5 hours.

  • Yield : 65–78% after recrystallization from methanol.

Formation of the Naphthalene-2-carboxamide Moiety

Activation of Naphthalene-2-carboxylic Acid

The carboxylic acid is activated using carbonyl diimidazole (CDI) or thionyl chloride (SOCl₂) to form the corresponding acyl chloride:

  • CDI Method : Reacting naphthalene-2-carboxylic acid with CDI in dichloromethane (DCM) at room temperature for 2 hours.

  • SOCl₂ Method : Refluxing with SOCl₂ for 1 hour, followed by solvent evaporation.

Amide Coupling with Aniline Derivatives

The activated acid is coupled with 2-(3-substituted-imidazo-thiazol-6-yl)aniline using coupling agents:

  • EDC/HOBt System : Naphthalene-2-carbonyl chloride is reacted with 2-aminophenylimidazo-thiazole in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Conditions : Stirring in DMF at room temperature for 12 hours.

  • Yield : 80–88% after precipitation and recrystallization.

Final Coupling and Purification

Global Deprotection and Neutralization

Boc-protected intermediates (if used) are deprotected using hydrogen bromide (HBr) in acetic acid:

  • Procedure : Treating the protected compound with 33% HBr/AcOH at 28–62°C for 2.5 hours.

  • Neutralization : Adjusting pH to 7.0–8.0 with NaOH, followed by cooling to 3°C to precipitate the product.

Chromatographic Purification

Final purification employs silica gel chromatography with gradients of ethyl acetate/hexane or methanol/DCM:

  • Purity : >95% as confirmed by LC-MS and ¹H NMR.

Comparative Analysis of Synthetic Methods

StepMethod 1 (Ref.)Method 2 (Ref.)Optimal Conditions
Imidazo-thiazole CoreCyclocondensation in EtOHNaH-mediated coupling in DMFReflux in EtOH (6h, 90%)
Substituent AdditionAlkylation with K₂CO₃Mitsunobu reactionMitsunobu (68% yield, >99% ee)
Amide CouplingEDC/HOBt in DMFSOCl₂ activationEDC/HOBt (88% yield)
PurificationSilica chromatographypH-adjusted precipitationSilica (Ethyl acetate/hexane)

Chemical Reactions Analysis

SRT 2183 undergoes several types of chemical reactions, primarily involving its role as a SIRT1 activator:

Scientific Research Applications

SRT 2183 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the activation of SIRT1 and its effects on various biochemical pathways.

    Biology: Investigated for its role in cellular processes such as apoptosis, DNA repair, and stress responses.

    Medicine: Explored for potential therapeutic applications in cancer treatment, neurodegenerative diseases, and metabolic disorders.

    Industry: Utilized in the development of anti-aging products and other health-related applications

Mechanism of Action

SRT 2183 exerts its effects by selectively activating SIRT1 through an allosteric mechanism. This activation leads to the deacetylation of target proteins such as STAT3 and NF-κB, resulting in growth arrest and apoptosis in certain cell lines. The compound also reduces the levels of c-Myc protein, further contributing to its anti-cancer properties .

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name Structural Features Target/Mechanism Efficacy/Notes References
N-[2-[3-[(3-Hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b]thiazol-6-yl]phenyl]naphthalene-2-carboxamide Imidazothiazole core, 3-hydroxypyrrolidinylmethyl, naphthalene-2-carboxamide ER stress-induced apoptosis in GBM Demonstrated pro-apoptotic activity in vitro; BBB penetration under investigation
N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide Piperazinylmethyl substituent, quinoxaline-2-carboxamide Unspecified (likely kinase or receptor modulation) No direct efficacy data; piperazine may improve solubility but reduce BBB penetration compared to hydroxypyrrolidine
3-Methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide Methyl and phenyl groups on imidazothiazole, pyridine-3-carboxamide Potential kinase inhibitor (e.g., JAK/STAT) Structural simplicity may enhance synthetic accessibility; pyridine group could alter target specificity
6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide Thiazolo-benzimidazole fusion, cyclohexyl and methyl groups GABA receptor modulation (based on structural analogs) Amino and cyclohexyl groups may influence CNS activity; limited data on ER stress pathways
2-[7-Benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole Pyrimidine-pyrazole fused system, benzamido substituent DNA intercalation or topoisomerase inhibition High thermal stability (m.p. 276°C); moderate yield (59%) in synthesis

Pharmacokinetic and Physicochemical Properties

  • Solubility: The hydroxyl group in Compound 185 enhances aqueous solubility relative to the quinoxaline analog (), which relies on a non-polar aromatic system .
  • Lipophilicity: Naphthalene in Compound 185 provides moderate lipophilicity, balancing BBB penetration and metabolic stability.

Biological Activity

N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Naphthalene moiety : Known for its biological activity.
  • Imidazo[2,1-b][1,3]thiazole ring : Associated with various pharmacological properties.
  • Hydroxypyrrolidine group : Potentially enhancing bioactivity through specific interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of naphthalene-2-carboxamides exhibit significant antimicrobial properties. For instance, a related study demonstrated that various substituted naphthalene derivatives showed effectiveness against Mycobacterium species, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like isoniazid. Specifically:

  • N-(3-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide : MIC = 28.4 μmol/L against M. marinum.
  • N-(4-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide : MIC = 14.2 μmol/L against M. kansasii .

These findings suggest that the naphthalene backbone in the compound under study may confer similar antimicrobial properties.

Anticancer Activity

The imidazo[2,1-b][1,3]thiazole scaffold has been linked to anticancer activity. A study evaluating imidazo derivatives showed promising results in inhibiting cell proliferation in pancreatic ductal adenocarcinoma (PDAC) cell lines:

  • Compound 9c : IC50 values ranging from 5.11 to 10.8 µM across different PDAC models .

This highlights the potential of the imidazo component in targeting cancer cells effectively.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The following trends have been observed:

  • Substitution Effects : Variations in substituents on the naphthalene and imidazo rings significantly affect potency.
  • Hydroxypyrrolidine Influence : The presence of hydroxypyrrolidine enhances solubility and may improve interaction with target proteins.

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the biological activity of similar compounds:

CompoundTargetActivityIC50/MIC
9cPDACAntiproliferative5.11 - 10.8 µM
N-(3-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamideM. marinumAntimicrobial28.4 μmol/L
N-(4-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamideM. kansasiiAntimicrobial14.2 μmol/L

These results underscore the compound's potential as a lead structure for developing new therapeutic agents against both infectious diseases and cancer.

Q & A

Synthesis Methodology

Question: What are the critical synthetic steps and associated challenges in preparing N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide? Answer: The synthesis involves three key steps:

Imidazo[2,1-b]thiazole Core Formation : Cyclization of thiazole precursors using Pd or Cu catalysts (e.g., Pd(PPh₃)₄) in polar solvents like DMF at 80–120°C. Challenges include regioselectivity control and byproduct formation .

Naphthalene Carboxamide Coupling : Amide bond formation via EDC/HOBt-mediated coupling under inert atmospheres. Excess carbodiimide reagents (1.2–1.5 eq.) improve yields .

Hydroxypyrrolidinylmethyl Introduction : Alkylation of the imidazo-thiazole intermediate with 3-hydroxypyrrolidine using reductive amination (NaBH₃CN, MeOH). Steric hindrance may require prolonged reaction times (24–48 hrs) .

Structural Characterization

Question: Which analytical techniques are essential for confirming the structural integrity and purity of this compound? Answer:

  • ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm) and hydroxypyrrolidine signals (δ 3.0–4.5 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .
  • HR-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 525.18) .
  • HPLC : Purity assessment (>95%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Reaction Optimization

Question: How can researchers optimize the imidazo[2,1-b]thiazole core synthesis to mitigate low yields? Answer:

  • Catalyst Screening : Compare Pd(OAc)₂ (higher activity) vs. CuI (cost-effective) .
  • Solvent Effects : Switch from THF to DMF to enhance intermediate solubility .
  • Temperature Gradients : Test 80°C (minimizes decomposition) vs. 120°C (accelerates cyclization) .
  • In-Situ Monitoring : Use LC-MS to terminate reactions at 85–90% conversion .

Bioactivity Data Discrepancies

Question: What methodologies address conflicting bioactivity data across enzymatic vs. cell-based assays? Answer:

  • Orthogonal Assays : Compare enzymatic IC₅₀ (e.g., kinase inhibition) with cellular viability (MTT assay) to identify permeability issues .
  • Metabolite Stability : Incubate compound in hepatocyte media (37°C, 24 hrs) and quantify degradation via LC-MS .
  • Target Engagement : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding .

SAR Studies

Question: Which substituents on the imidazo[2,1-b]thiazole scaffold most significantly modulate bioactivity? Answer:

  • 3-Position (Hydroxypyrrolidinylmethyl) : Enhances hydrogen bonding with targets (e.g., kinases) .
  • Naphthalene Carboxamide : Improves hydrophobic interactions; fluorinated analogs increase logP but reduce solubility .
  • Thiazole Methyl Groups : Electron-donating groups (e.g., -CH₃) boost metabolic stability .

Computational Modeling

Question: How can molecular docking and dynamics simulations predict the binding mode of this compound? Answer:

  • Docking : AutoDock Vina with crystal structures (e.g., PDB 1ATP) identifies key binding pockets.
  • MD Simulations : Run 100 ns trajectories (GROMACS) to assess complex stability. Clustering analysis reveals dominant binding poses .
  • Mutagenesis Validation : Replace predicted contact residues (e.g., Lys123) to confirm computational insights .

Metabolic Stability

Question: What experimental approaches evaluate the metabolic stability of this compound in preclinical models? Answer:

  • Liver Microsome Assays : Human/rat microsomes + NADPH, quantify parent compound depletion at 0, 15, 30, 60 mins .
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorescent substrates (e.g., Vivid® kits) .
  • PAMPA : Predict blood-brain barrier penetration (Pe > 4.0 × 10⁻⁶ cm/s indicates high permeability) .

Toxicity Profiling

Question: Which in vitro toxicity assays are prioritized during lead optimization? Answer:

  • hERG Inhibition : Patch-clamp assays (IC₅₀ < 10 μM flags cardiac risk) .
  • Cytotoxicity : HepG2 cell viability (CC₅₀ > 50 μM desirable) .
  • Ames Test : TA98/TA100 strains (±S9) to assess mutagenicity .

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